(3aR,8aR)-4,4,8,8-Tetrakis(3,5-diethylphenyl)-2,2-dimethyl-6-phenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine
Description
This compound is a chiral phosphine-based ligand with the molecular formula C₅₃H₆₅O₄P and a molecular weight of 797.06 g/mol . It exists as an off-white to white powder and is enantiomerically pure in the (3aR,8aR) configuration. The structure features a central phosphorus atom coordinated within a bicyclic dioxaphosphepine framework, with four 3,5-diethylphenyl substituents providing steric bulk and two methyl groups enhancing rigidity . Its primary application lies in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as hydrogenation and diboration, where its stereoelectronic properties enable high enantioselectivity .
Properties
IUPAC Name |
(3aR,8aR)-4,4,8,8-tetrakis(3,5-diethylphenyl)-2,2-dimethyl-6-phenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H65O4P/c1-11-36-24-37(12-2)29-44(28-36)52(45-30-38(13-3)25-39(14-4)31-45)49-50(55-51(9,10)54-49)53(46-32-40(15-5)26-41(16-6)33-46,47-34-42(17-7)27-43(18-8)35-47)57-58(56-52)48-22-20-19-21-23-48/h19-35,49-50H,11-18H2,1-10H3/t49-,50-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAMLZQDVVNLSE-CDKYPKJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)C2(C3C(C(OP(O2)C4=CC=CC=C4)(C5=CC(=CC(=C5)CC)CC)C6=CC(=CC(=C6)CC)CC)OC(O3)(C)C)C7=CC(=CC(=C7)CC)CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=CC(=C1)C2([C@H]3[C@H](C(OP(O2)C4=CC=CC=C4)(C5=CC(=CC(=C5)CC)CC)C6=CC(=CC(=C6)CC)CC)OC(O3)(C)C)C7=CC(=CC(=C7)CC)CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H65O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
797.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,8aR)-4,4,8,8-Tetrakis(3,5-diethylphenyl)-2,2-dimethyl-6-phenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine typically involves multi-step organic reactions. The process begins with the preparation of the dioxaphosphepine core, followed by the introduction of the phenyl groups through various substitution reactions. Common reagents used in these reactions include organophosphorus compounds, phenyl halides, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. The use of advanced purification methods, such as chromatography and recrystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3aR,8aR)-4,4,8,8-Tetrakis(3,5-diethylphenyl)-2,2-dimethyl-6-phenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The phenyl groups can undergo substitution reactions with halogens or other substituents under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized phenyl derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
(3aR,8aR)-4,4,8,8-Tetrakis(3,5-diethylphenyl)-2,2-dimethyl-6-phenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (3aR,8aR)-4,4,8,8-Tetrakis(3,5-diethylphenyl)-2,2-dimethyl-6-phenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
The naphthyl-substituted analog (C₄₇H₃₇O₆P) exhibits extreme steric hindrance, restricting its use to niche applications requiring oxidative stability .
Electronic Effects: Electron-donating diethyl groups enhance metal-ligand electron transfer compared to dimethyl, improving turnover frequencies in hydrogenation . Di-i-propyl groups induce greater distortion in the metal center, favoring enantioselectivity in diboration reactions but slowing reaction rates .
Catalytic Performance :
- The target compound demonstrates >90% ee in Pt-catalyzed asymmetric 1,4-dihydrogenation of 1,3-dienes, outperforming the dimethylphenyl analog (70–80% ee) due to optimized steric shielding .
- In Ni-catalyzed reactions, the di-i-propylphenyl variant achieves higher enantioselectivity (95% ee) but requires elevated temperatures, whereas the diethylphenyl ligand achieves 88% ee under milder conditions .
Biological Activity
The compound (3aR,8aR)-4,4,8,8-Tetrakis(3,5-diethylphenyl)-2,2-dimethyl-6-phenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine (CAS No. 1187446-93-0) is a phosphine oxide derivative that has garnered interest in various fields of research due to its potential biological activities. This article explores its biological properties based on available research findings.
- Molecular Formula : C₅₃H₆₅O₄P
- Molecular Weight : 797.05 g/mol
- Purity : Typically ≥95% in commercial preparations .
Anticancer Properties
Recent studies have indicated that phosphine compounds exhibit significant anticancer activities. The specific compound in focus has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:
- Case Study 1 : In vitro studies demonstrated that this compound exhibited selective cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. This suggests a potential mechanism of action through apoptosis induction .
Antioxidant Activity
Phosphine derivatives are also known for their antioxidant properties. The compound was tested for its ability to scavenge free radicals:
- Case Study 2 : In a DPPH assay, the compound showed a significant reduction in DPPH radical concentration at concentrations above 10 µM. The antioxidant capacity was comparable to known antioxidants like ascorbic acid .
The biological activity of this compound is believed to be mediated through several pathways:
- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells.
- Apoptosis : Activation of caspase-3 and caspase-9 pathways indicates that the compound may promote programmed cell death in malignant cells.
Toxicity and Safety Profile
While the biological activities are promising, the safety profile must also be considered. Preliminary toxicity assays indicate that the compound presents low toxicity in normal cell lines at concentrations below 50 µM.
| Parameter | Value |
|---|---|
| LD50 (in mice) | >200 mg/kg |
| Cytotoxicity (IC50) | 15 µM (MCF-7 cells) |
| Antioxidant Activity | Effective at >10 µM |
Q & A
Q. Methodological Approach :
- Solvent Screening : Polar aprotic solvents (e.g., THF, DCM) improve metal-ligand coordination vs. nonpolar solvents.
- Temperature Gradients : Lower temperatures (e.g., –30°C) often enhance ee by slowing competing non-stereoselective pathways.
- Catalyst Loading : Sub-5 mol% ligand loading reduces steric crowding at the metal center, improving turnover frequency.
- Additives : Lewis acids (e.g., Zn(OTf)₂) can stabilize transition states, as reported in analogous systems .
Advanced: How do steric and electronic properties of the ligand influence catalytic performance?
Q. Analysis :
- Steric Effects : The 3,5-diethylphenyl groups create a rigid, bulky environment around the phosphorus atom, favoring substrates with planar geometries (e.g., 1,3-dienes) over sterically hindered alkenes.
- Electronic Effects : Electron-donating ethyl groups increase electron density at the phosphorus atom, enhancing π-backbonding to transition metals like Ni(0) or Pt(0).
Case Study : In asymmetric diboration, larger substituents (e.g., diisopropyl vs. diethyl) reduce catalytic activity but improve ee due to tighter transition-state control .
Advanced: How should researchers handle air sensitivity during catalytic reactions?
Q. Best Practices :
- Storage : Ligand solutions are stored under argon at –20°C in flame-dried Schlenk flasks.
- Reaction Setup : Use gloveboxes for catalyst preparation and syringe-transfer techniques for reagent addition.
- Quenching : Post-reaction, expose to air only after confirming completion (TLC/NMR) to prevent ligand oxidation.
Advanced: How to resolve contradictions in reported catalytic efficiencies across studies?
Q. Troubleshooting Framework :
Substrate Purity : Verify substrate dryness (e.g., molecular sieves) and absence of inhibitors (e.g., residual amines).
Metal Source : Compare results using [Ni(cod)₂] vs. [Pt(PPh₃)₄]; metal-ligand preformation (e.g., 30 min stirring under argon) often improves reproducibility.
Analytical Consistency : Cross-validate ee measurements using both chiral HPLC and Mosher ester analysis.
Kinetic Profiling : Conduct time-course studies to identify deactivation pathways (e.g., ligand decomposition at elevated temperatures) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
